molecular formula C20H24N2O6 B2548991 N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1797762-41-4

N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2548991
CAS No.: 1797762-41-4
M. Wt: 388.42
InChI Key: GBLLRUAEYPHIRG-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy and hydroxy groups attached to a phenyl ring, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to further reactions to introduce the hydroxyethyl and ethanediamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The compound’s hydroxy and methoxy groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the methoxy groups but lacks the hydroxyethyl and ethanediamide groups.

    Mescaline: Contains similar methoxy groups but has a different overall structure.

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-12-5-7-16(26-2)14(9-12)22-20(25)19(24)21-11-15(23)13-6-8-17(27-3)18(10-13)28-4/h5-10,15,23H,11H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLLRUAEYPHIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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